molecular formula C6H9N3O3 B2875041 3-(4-Nitro-pyrazol-1-yl)-propan-1-ol CAS No. 1006440-58-9

3-(4-Nitro-pyrazol-1-yl)-propan-1-ol

Cat. No. B2875041
CAS RN: 1006440-58-9
M. Wt: 171.156
InChI Key: VQMPBTACKKSVFG-UHFFFAOYSA-N
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Description

3-(4-Nitro-pyrazol-1-yl)-propan-1-ol, also known as NPPB, is a chemical compound that has been widely used in scientific research due to its unique properties. NPPB is a pyrazole derivative that has been found to be a potent inhibitor of chloride channels, which are important for regulating ion transport across cell membranes. In

Mechanism of Action

The mechanism of action of 3-(4-Nitro-pyrazol-1-yl)-propan-1-ol involves the inhibition of chloride channels. 3-(4-Nitro-pyrazol-1-yl)-propan-1-ol binds to the extracellular side of chloride channels, blocking chloride ion transport across the cell membrane. This leads to a decrease in intracellular chloride concentration, which can affect various cellular processes, including cell volume regulation, neuronal excitability, and smooth muscle contraction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-Nitro-pyrazol-1-yl)-propan-1-ol are largely dependent on its ability to inhibit chloride channels. 3-(4-Nitro-pyrazol-1-yl)-propan-1-ol has been found to affect various cellular processes, including cell volume regulation, neuronal excitability, and smooth muscle contraction. 3-(4-Nitro-pyrazol-1-yl)-propan-1-ol has also been found to inhibit the activity of other ion channels, including potassium and sodium channels, which can further affect cellular processes.

Advantages and Limitations for Lab Experiments

3-(4-Nitro-pyrazol-1-yl)-propan-1-ol has several advantages for lab experiments. It is a potent and specific inhibitor of chloride channels, making it a valuable tool for studying the role of chloride channels in disease pathology. 3-(4-Nitro-pyrazol-1-yl)-propan-1-ol is also relatively easy to synthesize, making it a cost-effective option for researchers. However, there are also limitations to using 3-(4-Nitro-pyrazol-1-yl)-propan-1-ol in lab experiments. Its potency as an inhibitor can make it difficult to determine the specific effects of chloride channel inhibition, as other cellular processes may also be affected. Additionally, the effects of 3-(4-Nitro-pyrazol-1-yl)-propan-1-ol may vary depending on the specific cell type or tissue being studied.

Future Directions

For research involving 3-(4-Nitro-pyrazol-1-yl)-propan-1-ol include exploring its potential therapeutic applications and its effects on other cellular processes.

Scientific Research Applications

3-(4-Nitro-pyrazol-1-yl)-propan-1-ol has been extensively used in scientific research due to its ability to inhibit chloride channels. Chloride channels are important for regulating ion transport across cell membranes, and their dysfunction has been associated with various diseases, including cystic fibrosis, epilepsy, and hypertension. 3-(4-Nitro-pyrazol-1-yl)-propan-1-ol has been found to be a potent inhibitor of chloride channels, making it a valuable tool for studying the role of chloride channels in disease pathology.

properties

IUPAC Name

3-(4-nitropyrazol-1-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O3/c10-3-1-2-8-5-6(4-7-8)9(11)12/h4-5,10H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQMPBTACKKSVFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCCO)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Nitro-pyrazol-1-yl)-propan-1-ol

Synthesis routes and methods

Procedure details

To a stirred solution of 4-nitro-1H-pyrazole (27) (1.0 g, 8.9 mmol) in MeCN (15 mL) was added K2CO3 (1.8 g, 13.2 mmol) and 3-bromo-propanol (880 μL, 9.7 mmol). The mixture was stirred at 75° C. for 6 hours. The solvent was evaporated in vacuo and the residue partitioned between H2O (15 mL) and EtOAc (15 mL). The layers were separated and the aqueous phase extracted with EtOAc (2×15 mL). The combined organics were dried (MgSO4), filtered and the solvent evaporated in vacuo to afford the title compound as a pale yellow oil (1.41 g, 93%); LCMS, Rt=1.31 min (MeOH-FA method), m/z 172 (MH+).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
880 μL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
93%

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